N-[2-(5-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features an indole moiety and a hexahydrocinnolinyl group. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
Preparation Methods
The synthesis of N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methylindole with an appropriate ethylating agent to form the indole-ethyl intermediate. This intermediate is then reacted with a hexahydrocinnolinyl derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the hexahydrocinnolinyl part can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hexahydrocinnolinyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and hexahydrocinnolinyl-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Rutaecarpine: An alkaloid with a hexahydrocinnolinyl group, known for its anti-inflammatory properties.
N-[2-(5-METHYL-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to the combination of both indole and hexahydrocinnolinyl moieties, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(5-methylindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O2/c1-15-6-7-19-17(12-15)8-10-24(19)11-9-22-20(26)14-25-21(27)13-16-4-2-3-5-18(16)23-25/h6-8,10,12-13H,2-5,9,11,14H2,1H3,(H,22,26) |
InChI Key |
RZLDFNYHOQDCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=C4CCCCC4=N3 |
Origin of Product |
United States |
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